molecular formula C16H17N5O2S B10989867 3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

Cat. No.: B10989867
M. Wt: 343.4 g/mol
InChI Key: YYQHWXGTTCFKKO-UHFFFAOYSA-N
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Description

3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a synthetically derived small molecule recognized for its potent and selective kinase inhibitory activity. Its complex structure, featuring a cyclopenta-oxazolo-pyridine core fused to a 1,3,4-thiadiazole pharmacophore, is designed to target specific ATP-binding sites. Research indicates this compound is a potent and selective inhibitor of Janus Kinase 2 (JAK2) , a critical signaling node in the JAK-STAT pathway. This pathway is a primary focus in oncological and immunological research, making this inhibitor a valuable tool for studying cytokine signaling, hematopoietic cell proliferation, and mechanisms of myeloproliferative neoplasms. Supplier data confirms its high affinity for JAK2 and utility in in vitro biochemical and cellular assays . Researchers can employ this compound to dissect JAK-STAT signaling dynamics, explore resistance mechanisms, and evaluate its effects as a potential therapeutic strategy in preclinical models. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C16H17N5O2S

Molecular Weight

343.4 g/mol

IUPAC Name

6-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide

InChI

InChI=1S/C16H17N5O2S/c1-7(2)15-19-20-16(24-15)18-13(22)12-9-5-4-6-10(9)17-14-11(12)8(3)21-23-14/h7H,4-6H2,1-3H3,(H,18,20,22)

InChI Key

YYQHWXGTTCFKKO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NC4=NN=C(S4)C(C)C

Origin of Product

United States

Preparation Methods

Cyclization of N-Amino-2-Iminopyridine Derivatives

Reactions between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds under oxidative conditions yield pyrazolo[1,5-a]pyridines, which share structural similarities with the target compound’s core. For example:

  • Reactants : 1-Amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile (1a ) and ethyl acetoacetate (2a ).

  • Conditions : Ethanol, acetic acid (6 equiv), O₂ atmosphere (1 atm), 130°C, 18 hours.

  • Yield : Up to 94% for analogous pyrazolo-pyridines.

Adapting this method, the cyclopenta[b]oxazolo[4,5-e]pyridine core could form via intramolecular cyclization of a pre-oxidized intermediate.

Carboxamide Group Installation

The carboxamide group is introduced via amidation or condensation.

Amidation of Carboxylic Acid Intermediates

  • Reactants : Cyclopenta[b]oxazolo[4,5-e]pyridine-4-carboxylic acid and 5-(propan-2-yl)-1,3,4-thiadiazol-2-amine.

  • Conditions : Coupling agents (e.g., EDCI, HOBt), base (e.g., DIPEA), inert atmosphere.

  • Yield : 70–85% for analogous amidation reactions.

In Situ Formation via Isocyanides

Isocyanides, such as p-tolylsulfonylmethyl isocyanide (TosMIC), facilitate carboxamide formation via Ugi or Passerini reactions.

  • Reactants : TosMIC, aldehyde, and amine.

  • Conditions : Methanol or dichloromethane, room temperature.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include oxidants, catalysts, and temperature.

Oxidant Screening

Data from analogous pyrazolo-pyridine syntheses:

EntryOxidantAtmosphereYield (%)
1Acetic AcidAir74
2Acetic AcidO₂94
3p-TSAO₂41

Molecular oxygen significantly enhances yield by promoting dehydrogenative steps.

Solvent and Temperature Effects

  • Optimal Solvent : Ethanol or DMF for polar intermediates.

  • Temperature : 130°C for cyclization; 25–80°C for amidation.

Stereochemical Control of the (2E)-Configuration

The E-geometry of the thiadiazol-2(3H)-ylidene group is controlled by:

  • Steric Effects : Bulky substituents (e.g., propan-2-yl) favor the E-isomer.

  • Thermodynamic Control : Prolonged heating under reflux stabilizes the thermodynamically favored form.

Industrial-Scale Considerations

For large-scale production:

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic cyclizations.

  • Catalyst Recycling : Palladium catalysts immobilized on silica or magnetic nanoparticles.

  • Purification : Crystallization from ethanol/water mixtures or chromatography .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the thiadiazole ring, potentially leading to the formation of alcohols or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the specific substitution, but reagents like halogens (Cl2, Br2) or nucleophiles (amines, alcohols) are common.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or thiols.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide exhibit a range of biological activities:

  • Antimicrobial : Compounds with thiadiazole structures have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria .
  • Anticancer : The compound's unique structure may contribute to anticancer activity through mechanisms such as apoptosis induction .
  • Anti-inflammatory : Similar derivatives have been studied for their anti-inflammatory effects .

Synthetic Approaches

The synthesis of this compound involves multiple steps that require optimization for high yields and purity. Key synthetic strategies include:

  • Formation of Thiadiazole Moiety : Utilizing α-halocarbonyl compounds in the presence of appropriate catalysts.
  • Cyclization Reactions : Employing various reaction conditions to achieve the desired fused ring structure .

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound has potential applications in:

  • Drug Development : As a lead compound for developing new antimicrobial and anticancer agents.
  • Pharmacological Studies : Investigating its pharmacokinetics and pharmacodynamics to understand its therapeutic potential better .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of thiadiazole derivatives:

  • A study demonstrated that certain thiadiazole derivatives exhibited significant antibacterial activity against Mycobacterium tuberculosis strains .
  • Research focused on the structure–activity relationship of thiadiazole compounds highlighted their potential as enzyme inhibitors and their role in anticancer therapies .

Comparative Analysis with Related Compounds

The following table summarizes some structurally related compounds and their key features:

Compound NameKey FeaturesUnique Aspects
1-Methylthio-[1,3]thiazoleContains sulfur; potential antimicrobialSimpler structure compared to thiadiazole
5-IsopropylthiadiazoleSimilar thiadiazole coreLacks complex fused ring system
Cyclopentano[1,2-b]thiazoleFused ring system; potential for biological activityDifferent heteroatoms compared to oxazole

This comparative analysis highlights the unique combination of structural elements in this compound that may contribute to its distinct biological properties and applications.

Mechanism of Action

The mechanism of action of 3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Methoxymethyl-Substituted Analog

A closely related compound, N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide , differs only in the thiadiazole substituent (methoxymethyl vs. propan-2-yl) . Key comparisons include:

  • Lipophilicity : The propan-2-yl group (isopropyl) is more lipophilic than methoxymethyl, likely increasing the parent compound’s logP and membrane permeability.
  • Steric Effects : Isopropyl’s branched structure may hinder interactions with sterically sensitive biological targets compared to the linear methoxymethyl group.
  • Acid-Base Properties : Both compounds exhibit predicted pKa values near 5.35±0.50, suggesting similar ionization behavior under physiological conditions .

Tetrazole-Containing Derivatives

Physicochemical Properties

Property Target Compound (Propan-2-yl) Methoxymethyl Analog Tetrazole Derivative
Substituent 5-(propan-2-yl) 5-(methoxymethyl) Tetrazole-5-yl
Predicted Density (g/cm³) N/A 1.487±0.06 N/A
pKa ~5.35 (estimated) 5.35±0.50 4.5–4.9
Lipophilicity (logP) Higher (bulky isopropyl) Moderate (polar methoxymethyl) Moderate (polar tetrazole)

Structural Features and Implications

Heterocyclic Core

The fused cyclopenta[b]isoxazolo[4,5-e]pyridine core likely adopts a puckered conformation, as analyzed via methods like Cremer-Pople coordinates for ring puckering . Computational modeling using programs such as SHELXL and ORTEP-3 (standard tools for crystallographic refinement and visualization) would resolve precise bond angles and torsional strain .

Thiadiazole vs. Tetrazole Rings

  • Biological Interactions : Thiadiazoles may engage in sulfur-specific interactions (e.g., hydrogen bonding or π-stacking) absent in tetrazole derivatives.

Biological Activity

The compound 3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a novel synthetic derivative featuring a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C16H17N5O2SC_{16}H_{17}N_5O_2S with a molar mass of 343.4 g/mol. The structure includes a thiadiazole ring and a cyclopentoxazole framework, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC₁₆H₁₇N₅O₂S
Molar Mass343.4 g/mol
CAS Number1179434-61-7

Biological Activity Overview

The biological activities associated with compounds containing the thiadiazole moiety include:

  • Antimicrobial Activity : Thiadiazole derivatives have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds similar to the target compound have shown Minimum Inhibitory Concentration (MIC) values ranging from 16 to 62.5 μg/mL against various microbial strains .
  • Anticancer Properties : Research indicates that thiadiazole derivatives possess anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. These compounds have been evaluated in vitro against various cancer cell lines with promising results .
  • Anti-inflammatory Effects : The compound exhibits potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in various experimental models .
  • Neuroprotective Effects : Some studies suggest that thiadiazole derivatives may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases through antioxidant mechanisms .
  • Antileishmanial Activity : Certain derivatives have been specifically tested for their efficacy against Leishmania species, showing significant activity that warrants further investigation for therapeutic applications in leishmaniasis .

Case Studies

Several studies have highlighted the biological activities of similar thiadiazole compounds:

  • Study on Antimicrobial Activity : A series of 1,3,4-thiadiazole derivatives were synthesized and tested for their antimicrobial efficacy. Compounds showed MIC values between 16–31.25 μg/mL against bacterial strains and moderate antifungal activity .
  • Anticancer Evaluation : Thiadiazole-based compounds were evaluated against breast cancer cell lines (MCF-7). Results indicated that these compounds could induce apoptosis through caspase activation pathways .

The biological activities of thiadiazole derivatives are primarily attributed to their ability to interact with biological targets:

  • Enzyme Inhibition : Many thiadiazole derivatives act as enzyme inhibitors, impacting pathways involved in inflammation and cancer progression.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes in cancer cells.

Q & A

Basic Research Questions

Q. How can the structure of this compound be confirmed after synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • X-ray crystallography : Refine the structure using SHELXL for precise bond lengths and angles .
  • NMR/FT-IR : Assign peaks via 2D correlation spectroscopy (e.g., HSQC, HMBC) to verify functional groups and connectivity.
  • Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS.
  • Cross-validate results with computational methods (e.g., DFT-optimized geometries) to resolve ambiguities .

Q. What experimental strategies are recommended to assess its molecular conformation?

  • Methodological Answer :

  • ORTEP-3 : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters and identify steric strain .
  • Ring puckering analysis : Apply Cremer-Pople parameters to quantify non-planarity in fused heterocycles (e.g., cyclopenta[b]oxazole) using crystallographic data .
  • Torsion angle comparisons : Use WinGX to compare torsion angles with similar compounds in the Cambridge Structural Database .

Q. How can solubility and lipophilicity be determined for pharmacokinetic screening?

  • Methodological Answer :

  • SwissADME : Predict logP and aqueous solubility using fragment-based algorithms .
  • Experimental validation : Perform shake-flask assays (octanol-water partitioning) and HPLC retention time analysis under standardized conditions (e.g., C18 column, isocratic elution) .

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer :

  • Dynamic effects : Use variable-temperature NMR to detect conformational flexibility that may not be captured in static crystal structures.
  • Quantum crystallography : Refine X-ray data with Hirshfeld atom refinement (HAR) to account for electron density deviations in polarized bonds (e.g., thiadiazole-ylidene moiety) .
  • Synchrotron radiation : Collect high-resolution diffraction data (< 0.8 Å) to resolve disorder or partial occupancy in the crystal lattice .

Q. What computational methods optimize reaction pathways for synthesizing the thiadiazole-ylidene moiety?

  • Methodological Answer :

  • Reaction path search : Employ the AFIR (Artificial Force-Induced Reaction) method in combination with DFT (e.g., B3LYP/6-31G*) to identify low-energy intermediates .
  • Kinetic profiling : Use microkinetic models in COMSOL Multiphysics to simulate reaction networks and predict regioselectivity in cyclization steps .
  • Base sensitivity analysis : Refer to studies on dithiazolium salt reactivity (e.g., Appel salt condensations) to optimize base selection and reaction time .

Q. How to handle twinning or pseudo-symmetry in crystallographic refinement?

  • Methodological Answer :

  • SHELXD : Apply twin law detection (e.g., HKLF 5 format) to deconvolute overlapping reflections in twinned crystals .
  • Rigid-body refinement : Use initial fragments from similar structures (e.g., cyclopenta[b]pyridine derivatives) to stabilize refinement in low-resolution datasets .
  • Validation tools : Check for overfitting using Rfree and the CheckCIF/PLATON suite to ensure geometric plausibility .

Q. What strategies improve bioavailability predictions beyond logP?

  • Methodological Answer :

  • MD simulations : Run 100-ns molecular dynamics trajectories (e.g., GROMACS) to assess membrane permeability through lipid bilayers .
  • Caco-2 cell assays : Measure apparent permeability (Papp) in vitro and correlate with computed descriptors (e.g., polar surface area, H-bond donors) .
  • Metabolic stability : Use human liver microsome (HLM) assays with LC-MS/MS quantification to identify metabolic hotspots (e.g., oxidation at the isopropyl group) .

Data-Driven Research Tools

  • Crystallography : SHELX (refinement), ORTEP-3 (visualization), WinGX (data integration) .
  • Computational Design : AFIR/DFT (reaction optimization), COMSOL Multiphysics (process simulation) .
  • ADME Prediction : SwissADME (in silico), Caco-2/HLM assays (in vitro) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.